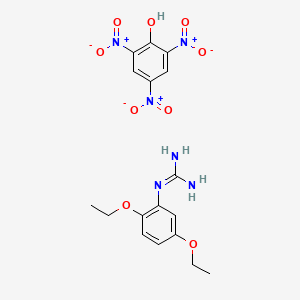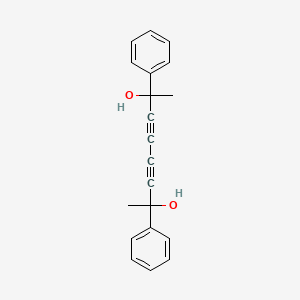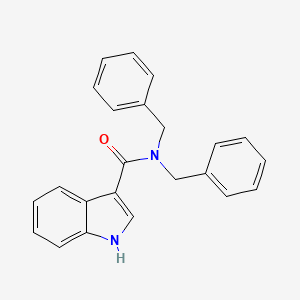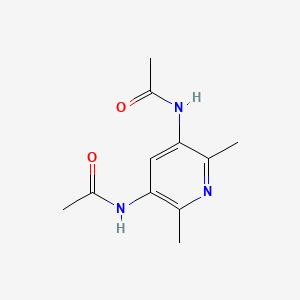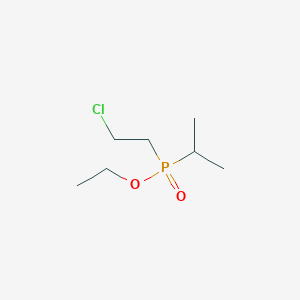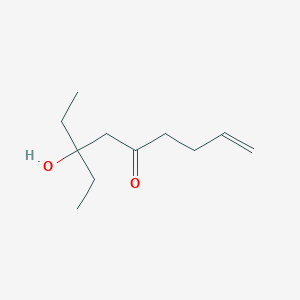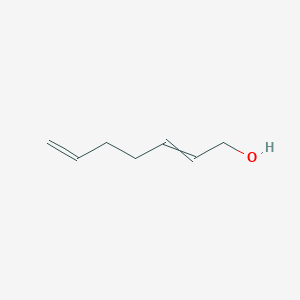
Hepta-2,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-2,6-dien-1-ol is an organic compound with the molecular formula C7H12O It is a type of heptadienol, characterized by the presence of two double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hepta-2,6-dien-1-ol can be synthesized through several methods. One common approach involves the hydroalkoxylation of allenes. For instance, the rhodium-catalyzed enantioselective intramolecular hydroalkoxylation of allenes has been reported as an effective method . This method involves the use of a rhodium/(R,R)-Me-ferrocelane catalyst to achieve high yields and enantioselectivities.
Another method involves the use of propargyl alcohol and paraformaldehyde in the presence of copper iodide and diisopropylamine . This reaction is carried out under reflux conditions and involves multiple steps, including the use of reducing agents such as lithium aluminum hydride or methyl lithium.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Hepta-2,6-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Hepta-2,6-dien-1-one (aldehyde) or hepta-2,6-dien-1-one (ketone).
Reduction: Heptanol (saturated alcohol).
Substitution: Halogenated heptadienes.
Scientific Research Applications
Hepta-2,6-dien-1-ol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of hepta-2,6-dien-1-ol depends on the specific reactions it undergoes. For example, in hydroalkoxylation reactions, the compound acts as a substrate for the rhodium-catalyzed cyclization, leading to the formation of chiral cyclic ethers . The molecular targets and pathways involved in these reactions include the activation of double bonds and the formation of carbon-oxygen bonds.
Comparison with Similar Compounds
Hepta-2,6-dien-1-ol can be compared with other similar compounds such as:
1,6-Heptadien-4-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
2,4-Heptadien-1-ol: This compound has double bonds at different positions compared to this compound.
The uniqueness of this compound lies in its specific arrangement of double bonds and the hydroxyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
62019-06-1 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
hepta-2,6-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2,5-6,8H,1,3-4,7H2 |
InChI Key |
HWUMVJBWKZMIKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)butyl]phenyl}ethan-1-one](/img/structure/B14559496.png)
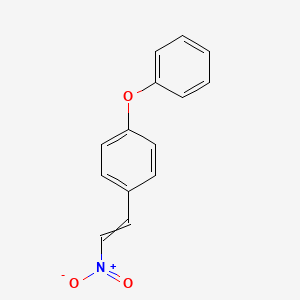
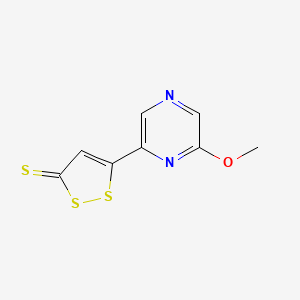
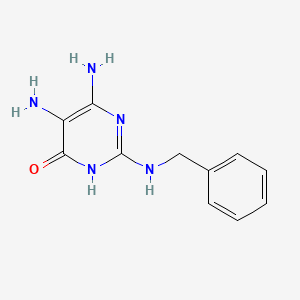
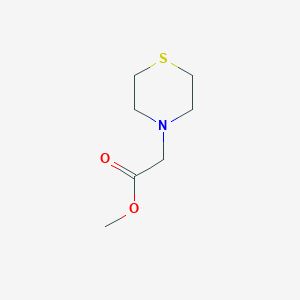
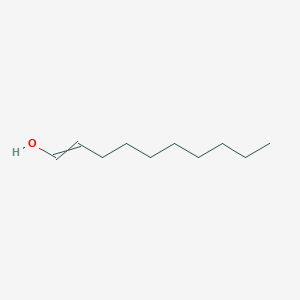
![1-(1-Chloroethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14559526.png)
